molecular formula C21H22N2O6 B394350 (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B394350
M. Wt: 398.4g/mol
InChI Key: ITNSGLCHRFJDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been involved in studies related to its synthesis and reactions with other chemical entities. For example, Pimenova et al. (2003) detailed the synthesis and reactions of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, exploring its various chemical reactions and formations (Pimenova et al., 2003).
  • Gein et al. (2009) synthesized methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, demonstrating the chemical processes involved in the formation of these compounds (Gein et al., 2009).

Structural and Thermodynamic Analysis

  • Klachko et al. (2020) conducted a study on the thermodynamic properties of similar esters, providing insights into their combustion energies and enthalpies of formation (Klachko et al., 2020).
  • Wang et al. (2017) reported the X-ray powder diffraction data for a structurally similar compound, which is an important intermediate in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).

Applications in Medicinal Chemistry

  • Tozkoparan et al. (1998) synthesized a series of related compounds, studying their anti-inflammatory activity, which highlights the potential medical applications of these compounds (Tozkoparan et al., 1998).
  • Watermeyer et al. (2009) explored the synthesis of pharmacologically relevant compounds containing similar molecular structures, indicating the potential use of these compounds in drug development (Watermeyer et al., 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with urea under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium eth

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H22N2O6/c1-12-18(20(25)29-11-13-4-7-15(27-2)8-5-13)19(23-21(26)22-12)14-6-9-16(24)17(10-14)28-3/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26)

InChI Key

ITNSGLCHRFJDOV-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
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(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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